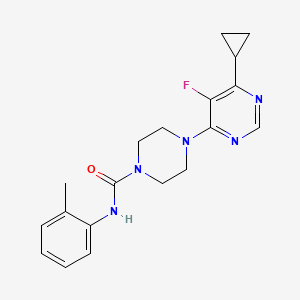

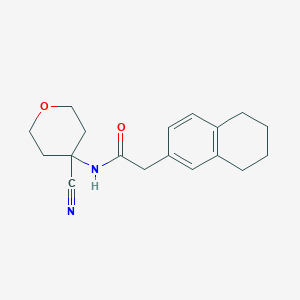

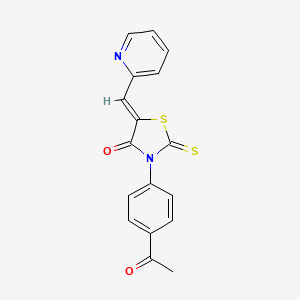

N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic naphthalene derivatives. For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involves the introduction of a metal-chelating hydroxamate group to the naphthalene scaffold . Another related compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, is prepared through reduction and nucleophilic reaction steps, followed by acetylation with acetic anhydride . These methods suggest that the synthesis of N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide could also involve multi-step organic reactions, possibly including nucleophilic substitution and acetylation steps.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using techniques such as single-crystal X-ray diffraction. For example, the structure of compound 5 is stabilized by various noncovalent interactions, including N-H···O and C-H···O contacts, as well as C-H···π and Se···N interactions . These findings suggest that the molecular structure of this compound might also exhibit a complex network of noncovalent interactions that could be analyzed using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be assessed using density functional theory (DFT) calculations, which help determine stability and reactivity parameters such as the HOMO-LUMO energy gap. For instance, DFT calculations were used to analyze the stability and chemical reactivity of compound 5 . This approach could be applied to this compound to predict its reactivity and potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their cytotoxicity, redox profile, and the nature of stabilizing interactions within the crystal packing. Compound 5's cytotoxicity was evaluated against oligodendrocytes, and its redox profile was assessed using in vitro assays . The crystal packing was analyzed using Hirshfeld surface analysis and framework energy diagrams, revealing that dispersive interactions are significant stabilizing forces . These methods could be used to investigate the physical and chemical properties of this compound, including its potential biological activities and interaction with other molecules.

Applications De Recherche Scientifique

Molecular Structure and Interactions

The research into compounds structurally related to N-(4-Cyanooxan-4-YL)-2-(5,6,7,8-tetrahydronaphthalen-2-YL)acetamide often focuses on understanding their molecular interactions, stability, and reactivity. For example, studies on compounds with similar structures have detailed the significance of hydrogen bonding, stacking, and halogen bonding in stabilizing molecular structures. These interactions are crucial for the design of molecules with specific properties and functions, impacting areas such as drug design, material science, and chemical synthesis. A notable study demonstrated the stabilizing interactions in a related compound, emphasizing the role of N-H···O and C-H···O contacts, alongside weak C-H···π and Se···N interactions, in crystal packing (Gouda et al., 2022).

Synthesis and Chemical Reactivity

The synthesis of complex naphthalene derivatives, including those structurally related to the compound of interest, has been explored extensively. These studies contribute to the development of new synthetic methodologies and provide insights into the reactivity of these compounds. Techniques such as regioselective oxidation and cyclization reactions have been employed to synthesize related naphthalene derivatives, offering pathways to create diverse chemical structures with potential applications in pharmaceuticals and materials science. For instance, a method involving regioselective oxidation followed by acidic hydrolysis has been used to produce haloindanone and halotetralone derivatives, showcasing the versatility of synthetic approaches in accessing different naphthalene frameworks (Nguyen et al., 2003).

Biological Activity and Pharmacological Potential

Research on naphthalene derivatives has also highlighted their potential in medical and pharmacological applications. Studies have discovered compounds with significant tumor inhibitory and antioxidant activities, suggesting the therapeutic potential of these molecules. The synthesis of new tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has demonstrated promising results against liver cancer cells, underlining the importance of structural modification in enhancing biological activity. Such findings indicate the potential of naphthalene derivatives in the development of new therapeutic agents (Hamdy et al., 2013).

Propriétés

IUPAC Name |

N-(4-cyanooxan-4-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c19-13-18(7-9-22-10-8-18)20-17(21)12-14-5-6-15-3-1-2-4-16(15)11-14/h5-6,11H,1-4,7-10,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVLQYOQVRVSHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3(CCOCC3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2531540.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)

![3-[1-[1-[(E)-2-Phenylethenyl]sulfonylpiperidine-4-carbonyl]piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2531544.png)

![N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531547.png)

![(E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-(3-nitrophenyl)ethanone](/img/structure/B2531550.png)

![9-cyclohexyl-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2531554.png)